molecular formula C15H18N2O5 B13392916 alpha-Methylserotonin (maleate)

alpha-Methylserotonin (maleate)

Cat. No.: B13392916
M. Wt: 306.31 g/mol
InChI Key: YQNHFSXRABPJLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Methylserotonin (maleate) can be synthesized through several methods. One common route involves the reaction of tryptamine with formaldehyde and a reducing agent to form alpha-methyltryptamine. This intermediate is then hydroxylated to produce alpha-methylserotonin. The final step involves the formation of the maleate salt by reacting alpha-methylserotonin with maleic acid .

Industrial Production Methods: Industrial production of alpha-Methylserotonin (maleate) typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methylserotonin (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Methylserotonin (maleate) has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Methylserotonin (maleate) exerts its effects by acting as a non-selective agonist at serotonin receptors, particularly the 5-HT2 receptor. It mimics the action of serotonin by binding to these receptors and activating them, leading to various physiological responses. Unlike serotonin, alpha-Methylserotonin (maleate) is not metabolized by monoamine oxidase due to the presence of the alpha-methyl group, resulting in a longer half-life .

Comparison with Similar Compounds

    Serotonin (5-HT): The natural neurotransmitter that alpha-Methylserotonin (maleate) mimics.

    Alpha-Methyltryptamine (AMT): A related compound with similar structural features but different pharmacological properties.

    5-Methoxy-alpha-methyltryptamine (5-MeO-AMT): Another tryptamine derivative with distinct effects.

Uniqueness: Alpha-Methylserotonin (maleate) is unique due to its non-selective agonist activity at serotonin receptors and its resistance to metabolism by monoamine oxidase. This makes it a valuable tool in research for studying serotonin receptor functions and potential therapeutic applications .

Properties

IUPAC Name

3-(2-aminopropyl)-1H-indol-5-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNHFSXRABPJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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